molecular formula C12H7F2NO2 B6388378 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid CAS No. 1261947-71-0

2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6388378
CAS No.: 1261947-71-0
M. Wt: 235.19 g/mol
InChI Key: LZGGBPGYTYNZOF-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 2,5-difluorobenzene, using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) to form 2,5-difluoropyridine . This intermediate can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or borane complexes.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced alcohol derivatives.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Uniqueness: 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.

Properties

IUPAC Name

2-(2,5-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-7-3-4-10(14)9(6-7)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGGBPGYTYNZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687366
Record name 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-71-0
Record name 2-(2,5-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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